molecular formula C20H21N3O3 B10992007 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992007
M. Wt: 351.4 g/mol
InChI Key: ZQEFYDKRSRBKGJ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl and piperidin-4-yl intermediates. These intermediates are then coupled with 1-methyl-1H-indole-2-carboxamide under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the piperidine ring, and substituted indole derivatives. These products can be further utilized in various applications in medicinal chemistry and material science.

Scientific Research Applications

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one

Uniqueness

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of the furan, piperidine, and indole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide, a complex organic compound, exhibits significant biological activity due to its unique structural features. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The molecular formula of this compound is C20H21N3O3, with a molecular weight of 351.4 g/mol. The compound features:

  • An indole core , which is associated with various biological activities.
  • A piperidine ring , known for its ability to interact with neurotransmitter receptors.
  • A furan moiety that enhances potential interactions with biological targets.

Antitumor Properties

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. In a study evaluating indole derivatives, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells by modulating key apoptotic markers such as caspases 3, 8, and 9, as well as Cytochrome C levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundMCF-71.35Apoptosis induction
Reference Compound (Doxorubicin)MCF-71.13Apoptosis induction
Other Indole DerivativeA5491.05Multi-targeted kinase inhibition

Interaction with Receptors

The structural components of the compound suggest that it may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction opens avenues for potential applications in treating neurological disorders such as depression and anxiety .

Mechanistic Studies

Further mechanistic studies reveal that this compound acts as a multi-targeted kinase inhibitor. It has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are crucial in cancer cell proliferation .

Table 2: EGFR Inhibitory Activity

CompoundIC50 (nM)Comparison
This compound89 ± 6Comparable to Erlotinib (IC50 = 80 ± 5 nM)
Other Derivative93 ± 8-
Other Derivative98 ± 8-

Case Studies

In a detailed investigation of indole derivatives, specific attention was given to the apoptotic effects of this compound on MCF-7 breast cancer cells. The study reported significant increases in pro-apoptotic markers while decreasing anti-apoptotic markers like Bcl-2, indicating a robust mechanism for inducing apoptosis in cancer cells .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-22-16-6-3-2-5-14(16)13-17(22)19(24)21-15-8-10-23(11-9-15)20(25)18-7-4-12-26-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,24)

InChI Key

ZQEFYDKRSRBKGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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